4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H6BrFN2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 4-bromo-3-oxobutanoic acid under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(4-chlorophenyl)-1H-pyrazol-3-amine
- 4-Bromo-5-(4-methylphenyl)-1H-pyrazol-3-amine
- 4-Bromo-5-(4-nitrophenyl)-1H-pyrazol-3-amine
Uniqueness
4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C9H7BrFN3 |
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Molecular Weight |
256.07 g/mol |
IUPAC Name |
4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrFN3/c10-7-8(13-14-9(7)12)5-1-3-6(11)4-2-5/h1-4H,(H3,12,13,14) |
InChI Key |
UGONBRFCNIALTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)N)Br)F |
Origin of Product |
United States |
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